Methylthymol blue

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

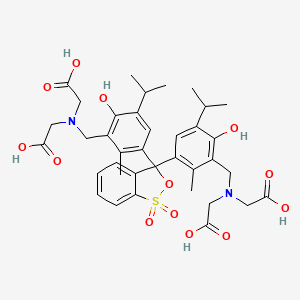

Methylthymol blue, also known as this compound, is a useful research compound. Its molecular formula is C37H44N2O13S and its molecular weight is 756.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Analysis

1. pH Indicator:

Methylthymol blue functions as a pH indicator, exhibiting distinct color changes depending on the acidity or alkalinity of a solution. It transitions from yellow in acidic conditions to blue in neutral to alkaline environments, making it useful in titrations and other analytical chemistry applications .

2. Complexometric Titrations:

The compound is employed in complexometric titrations to determine metal ion concentrations. Its ability to form complexes with various metal ions enhances its utility in quantitative analysis. Studies have shown that this compound can effectively interact with ions such as zinc, copper, and iron, allowing for the determination of their acidity constants and association constants .

3. Environmental Monitoring:

this compound is used for sulfate analysis in environmental samples. The method involves measuring the color intensity produced when this compound reacts with sulfate ions, providing a means to quantify sulfate concentrations in water samples . However, care must be taken as organic matter and iron can interfere with the readings.

Biomedical Applications

1. Hydrogel Development:

Recent research has explored the use of this compound in hydrogels for clinical applications. A study demonstrated its dual application in polyvinyl alcohol-glutaraldehyde hydrogels as both a dosimeter and bolus for radiation therapy, showcasing its potential in medical physics and treatment planning .

2. Drug Delivery Systems:

The compound's properties are being investigated for use in drug delivery systems, where it may serve as a pH-sensitive release agent. This application hinges on its ability to change color at specific pH levels, allowing for targeted drug release in response to the physiological environment.

Case Study 1: Metal Ion Interaction

A comprehensive study published in Nature analyzed the interaction of this compound with various metal ions. The researchers determined key acidity constants and complex formation constants, which are crucial for understanding the behavior of these ions in biological and environmental systems .

Case Study 2: Environmental Sulfate Analysis

In an environmental study, this compound was employed to assess sulfate levels in contaminated water bodies. The findings indicated that while effective, the method required careful calibration due to potential interferences from dissolved organic carbon and iron content .

Propiedades

Número CAS |

3778-22-1 |

|---|---|

Fórmula molecular |

C37H44N2O13S |

Peso molecular |

756.8 g/mol |

Nombre IUPAC |

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C37H44N2O13S/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |

Clave InChI |

KIHCHVIVBXSLBU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |

SMILES canónico |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |

Key on ui other cas no. |

1945-77-3 |

Sinónimos |

methylthymol blue methylthymol blue pentasodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.